N'-Amino-1-cyanomethanimidamide
Description
N'-Amino-1-cyanomethanimidamide is a synthetic organic compound characterized by a methanimidamide backbone (CH(NH$2$)$2$) substituted with a cyano (-CN) group and an additional amino (-NH$_2$) moiety at the N' position. The amidine group confers basicity, while the cyano group may influence stability and toxicity profiles.
Properties
CAS No. |
109495-03-6 |
|---|---|
Molecular Formula |
C2H4N4 |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
N'-amino-1-cyanomethanimidamide |
InChI |
InChI=1S/C2H4N4/c3-1-2(4)6-5/h5H2,(H2,4,6) |
InChI Key |
RPMBQFASZSFPQD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=NN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N'-Amino-1-cyanomethanimidamide to structurally related compounds based on functional groups, reactivity, and documented properties.
Functional Group Analysis
Reactivity and Stability
- Cyano vs. Aryl Substituents: The cyano group in this compound and 2-Cyano-N-[(methylamino)carbonyl]acetamide may increase electrophilicity, raising concerns about hydrolysis or nucleophilic attack . In contrast, N,N'-Diphenylethanimidamide’s aryl groups likely enhance steric protection and aromatic stability .
- Amidine Basicity: Amidines (pK$_a$ ~10–12) are stronger bases than amines, suggesting this compound could participate in acid-base reactions or coordinate with metal ions, similar to Ranitidine-derived impurities .
Regulatory and Industrial Relevance
- Synthetic Utility: The amidine-cyano framework could serve as a precursor for heterocycles (e.g., triazines), similar to iodinated contrast agents like Iopamidol .
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